Differential Binding Affinity of KAL-21404358 for K-Ras G12D Nucleotide States
KAL-21404358 exhibits a statistically significant preference for the active, GTP-analog-bound state of K-Ras G12D over its inactive, GDP-bound state. This differential binding profile is a key distinguishing feature for researchers studying the conformation-specific modulation of oncogenic KRAS. In a direct head-to-head MST assay, KAL-21404358 bound to GppNHp-bound K-Ras G12D with a KD of 88 ± 1 μM, whereas its affinity for the GDP-bound state was significantly weaker at 146 ± 2 μM [1]. This 1.7-fold difference indicates a conformationally sensitive binding interaction, a characteristic that may not be shared by other allosteric probes or inhibitors targeting different pockets.
| Evidence Dimension | Binding Affinity (KD) for different nucleotide states of K-Ras G12D |
|---|---|
| Target Compound Data | KD = 88 ± 1 μM (GppNHp-bound state); KD = 146 ± 2 μM (GDP-bound state) |
| Comparator Or Baseline | Baseline is the same protein in a different conformation (GDP-bound state). |
| Quantified Difference | Approximately 1.7-fold higher affinity for the active (GppNHp-bound) state compared to the inactive (GDP-bound) state. |
| Conditions | Microscale Thermophoresis (MST) assay using purified K-Ras G12D protein loaded with GppNHp (active state mimic) or GDP (inactive state). |
Why This Matters
This differential binding data is critical for procuring a probe that can distinguish between active and inactive KRAS G12D conformations, which is essential for studies on GTPase cycling and downstream signaling dynamics.
- [1] Feng H, Zhang Y, et al. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site. Biochemistry. 2019;58(21):2542-2554. PMID: 31042025. View Source
